N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide
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Overview
Description
N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-(chloromethyl)-5-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired acetamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as chloromethylation of the methoxyphenyl precursor, followed by acetamidation under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction to yield amines or alcohols.
Condensation Reactions: The acetamide moiety can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes, acids, or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Chloromethyl)-1,2-benzisoxazol-5-yl)acetamide: Similar structure with a benzisoxazole ring instead of a methoxyphenyl ring.
Phenoxyacetamide Derivatives: Compounds with similar acetamide moieties but different aromatic substitutions.
Uniqueness
N-(3-(Chloromethyl)-5-methoxyphenyl)acetamide is unique due to the presence of both chloromethyl and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-[3-(chloromethyl)-5-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(13)12-9-3-8(6-11)4-10(5-9)14-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
CVXHTDMGRKQHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)CCl)OC |
Origin of Product |
United States |
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